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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug BNC210 with current

standard-of-care treatments for Social Anxiety Disorder (SAD) and Post-Traumatic Stress

Disorder (PTSD). The information is compiled from publicly available clinical trial data, peer-

reviewed publications, and press releases to support researchers, scientists, and drug

development professionals in evaluating the potential of BNC210.

Executive Summary
BNC210 is a novel, first-in-class negative allosteric modulator of the alpha-7 (α7) nicotinic

acetylcholine receptor (nAChR) in development for the treatment of anxiety-related disorders.

[1][2][3][4] It has received Fast Track designation from the U.S. Food and Drug Administration

(FDA) for the acute treatment of SAD and other anxiety-related disorders, as well as for the

treatment of PTSD.[2] Clinical trial data from Phase 2 studies suggest a favorable safety and

tolerability profile, with potential for a rapid onset of action and without the sedating effects

commonly associated with benzodiazepines. While long-term data is still emerging, the existing

evidence warrants a comparative analysis against established treatments such as Selective

Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors

(SNRIs), which are the current first-line pharmacotherapy for SAD and PTSD. This guide

presents the available quantitative data, details key experimental protocols, and visualizes the

underlying mechanisms and workflows to facilitate a comprehensive assessment.
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Data Presentation: BNC210 Efficacy and Safety in
Clinical Trials
The following tables summarize the quantitative data from key Phase 2 clinical trials of

BNC210.

Table 1: BNC210 Efficacy Data in Social Anxiety Disorder (PREVAIL Study - NCT05193409)

Endpoint
BNC210 (225
mg)

BNC210 (675
mg)

Placebo
p-value (post-
hoc, combined
doses)

Primary: Change

from baseline in

Subjective Units

of Distress Scale

(SUDS) during a

public speaking

challenge

(performance

phase)

-6.6 ± 4.75 -4.8 ± 4.73 -
Not significant for

individual doses

Post-hoc

Analysis:

Change from

baseline in

SUDS (combined

anticipation and

performance

phases)

- - -
0.044 (effect size

0.36)

Data presented as Least squares mean ± standard error.

Table 2: BNC210 Efficacy Data in Post-Traumatic Stress Disorder (ATTUNE Study -

NCT04734539)
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Endpoint
BNC210 (900 mg
BID)

Placebo p-value

Primary: Change from

baseline in CAPS-5

Total Symptom

Severity Score at

Week 12

Statistically significant

reduction
- 0.048

Change from baseline

in CAPS-5 Total

Symptom Severity

Score at Week 4

Statistically significant

reduction
- 0.015

Change from baseline

in CAPS-5 Total

Symptom Severity

Score at Week 8

Statistically significant

reduction
- 0.014

Secondary: Change

from baseline in

Montgomery-Åsberg

Depression Rating

Scale (MADRS) at

Week 12

Statistically significant

improvement
- 0.040

Secondary: Change

from baseline in

Insomnia Severity

Index (ISI) at Week 12

Statistically significant

improvement
- 0.041

CAPS-5: Clinician-Administered PTSD Scale for DSM-5.

Table 3: BNC210 Safety and Tolerability Profile (PREVAIL and ATTUNE Studies)
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Adverse Event
Profile

BNC210 Placebo Notes

Most Common

Adverse Events (>5%)

Headache, nausea,

fatigue, hepatic

enzyme increase

Headache, nausea,

fatigue

Generally mild to

moderate in severity.

Serious Adverse

Events

None reported in the

BNC210 group
-

Discontinuation due to

Adverse Events

(ATTUNE Study)

19.8% 9.4%

Two patients on

BNC210 reported

moderate suicidal

ideation which

resolved after drug

withdrawal.

Hepatic Enzyme

Increase (ATTUNE

Study)

13.3% 0.19%

Not associated with

hepatic injury and in

most cases resolved

without drug

discontinuation.

Sedation and

Cognitive Impairment

No significant

changes in

psychomotor,

attention, or memory

function observed.

-

In contrast to

impairment observed

with lorazepam in a

separate study.

Experimental Protocols
BNC210 Phase 2 PREVAIL Study in Social Anxiety
Disorder (NCT05193409)

Objective: To assess the efficacy, safety, and tolerability of an acute dose of BNC210 for the

treatment of SAD.

Design: A randomized, double-blind, placebo-controlled, three-arm, parallel-group, multi-

center study.
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Participants: 151 adult participants with a diagnosis of SAD.

Intervention: A single acute dose of BNC210 (225 mg or 675 mg) or placebo administered

approximately one hour before a simulated public speaking challenge.

Primary Outcome Measure: Change from baseline in the Subjective Units of Distress Scale

(SUDS) during the performance phase of the public speaking challenge.

Secondary Outcome Measures: Included assessments of anxiety during the anticipation

phase of the challenge using SUDS and the State-Trait Anxiety Inventory (STAI).

BNC210 Phase 2b ATTUNE Study in Post-Traumatic
Stress Disorder (NCT04734539)

Objective: To evaluate the efficacy, safety, and tolerability of BNC210 for the treatment of

PTSD.

Design: A randomized, double-blind, placebo-controlled, two-arm, parallel-group, multi-center

study.

Participants: 212 adult patients with a current diagnosis of PTSD.

Intervention: BNC210 (900 mg) or placebo administered orally twice daily for 12 weeks.

Primary Outcome Measure: Change from baseline in the Clinician-Administered PTSD Scale

for DSM-5 (CAPS-5) total symptom severity score at week 12.

Secondary Outcome Measures: Included changes in depressive symptoms (MADRS) and

sleep (ISI) at week 12.

Long-Term Follow-up: A 52-week open-label extension is planned for a subsequent Phase 3

trial.

Comparison with Alternative Treatments
The current first-line treatments for SAD and PTSD include pharmacotherapies like SSRIs and

SNRIs, and psychotherapies such as Cognitive Behavioral Therapy (CBT).
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Table 4: Comparison of BNC210 with Standard of Care (SSRIs/SNRIs)

Feature BNC210 SSRIs/SNRIs

Mechanism of Action
Negative allosteric modulator

of the α7 nAChR.

Inhibit reuptake of serotonin

(SSRIs) or both serotonin and

norepinephrine (SNRIs).

Onset of Action

Rapid onset of anxiolytic

effects observed in clinical

trials.

Typically require 4-8 weeks to

be effective.

Key Efficacy Findings

Statistically significant

reduction in PTSD symptoms

(ATTUNE) and trends toward

improvement in SAD

(PREVAIL).

Demonstrated efficacy in

reducing symptoms of SAD

and PTSD in numerous long-

term studies.

Common Side Effects

Headache, nausea, fatigue,

transient hepatic enzyme

increase.

Nausea, sexual dysfunction,

weight gain, sleep

disturbances.

Sedation/Cognitive Impairment
Non-sedating and does not

appear to impair cognition.

Can be associated with

sedation, particularly in the

initial stages of treatment.

Addiction Potential

Not associated with addiction

or withdrawal symptoms in

studies to date.

Generally considered non-

addictive, but can cause

discontinuation syndrome

upon abrupt cessation.

Long-Term Data
Limited, with a 52-week open-

label extension planned.

Extensive long-term efficacy

and safety data available.

Mandatory Visualization
Signaling Pathway of BNC210

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2628699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron Synaptic Cleft

Postsynaptic Neuron

α7 Nicotinic Acetylcholine Receptor

Acetylcholine Release Acetylcholine1. Release Closed State2. Binds to Receptor Open State
(Cation Influx)

Channel Opens Reduced Neuronal Excitability
& Anxiolytic Effect

4. Reduced Cation Flow

BNC210
3. Negative Allosteric

Modulation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2628699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Enrollment

Treatment Phase (12 Weeks)

Efficacy & Safety Assessments

Patient Screening
(PTSD Diagnosis, CAPS-5 ≥ 30)

Informed Consent

Randomization (1:1)

BNC210 (900 mg BID) Placebo (BID)

Week 4 Assessment

Ongoing Safety Monitoring
(Adverse Events, Labs)

Baseline Assessment
(CAPS-5, MADRS, ISI)

Week 8 Assessment

Week 12 Assessment
(Primary Endpoint)

Data Analysis
(Primary & Secondary Endpoints)

Final Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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